molecular formula C8H15NO B2441483 4,6-Dimethylazepan-2-one CAS No. 45827-96-1

4,6-Dimethylazepan-2-one

Cat. No.: B2441483
CAS No.: 45827-96-1
M. Wt: 141.214
InChI Key: HWTDNNYOAGWISL-UHFFFAOYSA-N
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Description

4,6-Dimethylazepan-2-one is an organic compound that belongs to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of two methyl groups attached to the nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylazepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4,6-dimethylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent can lead to the formation of this compound. The reaction typically requires elevated temperatures and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the lactam ring into amine derivatives.

    Substitution: The methyl groups on the azepanone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under thermal conditions.

Major Products Formed

Scientific Research Applications

4,6-Dimethylazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepan-2-one: A parent compound with a similar seven-membered lactam ring but without the methyl substitutions.

    4-Methylazepan-2-one: A derivative with a single methyl group on the azepanone ring.

    6-Methylazepan-2-one: Another derivative with a methyl group at a different position on the ring.

Uniqueness

4,6-Dimethylazepan-2-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s interaction with molecular targets, making it distinct from other azepanone derivatives.

Properties

IUPAC Name

4,6-dimethylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-3-7(2)5-9-8(10)4-6/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTDNNYOAGWISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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